![molecular formula C16H18N2O3S B2424312 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798677-60-7](/img/structure/B2424312.png)
3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Description
The compound “3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a synthetic molecule. It belongs to the family of thiazolidine derivatives, which are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The thiazolidin-2,4-dione (TZD) moiety, also called glitazone, consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis
The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety . It exhibits a wide range of biological activities .Physical And Chemical Properties Analysis
The molecular formula of the compound is C16H18N2O3S, and its molecular weight is 318.39.Mechanism of Action
Target of Action
The primary target of 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .
Mode of Action
This compound interacts with tubulin by binding to its colchicine-binding site . This binding disrupts the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network within the cell . This disruption can halt cell division, thereby exerting an antiproliferative effect .
Biochemical Pathways
The disruption of microtubule formation affects several biochemical pathways. Most notably, it interferes with the process of mitosis , preventing cells from dividing and proliferating . This can lead to cell cycle arrest and ultimately induce apoptosis, or programmed cell death .
Pharmacokinetics
The presence of sulfur in the thiazolidine ring enhances their pharmacological properties, making them effective vehicles in the synthesis of valuable organic combinations .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. By disrupting microtubule formation, the compound prevents cells from dividing, which can lead to cell death . This makes it a potential candidate for anticancer therapy, as it can selectively target rapidly dividing cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cell can impact the compound’s efficacy, as they may compete with the compound for binding sites on tubulin .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
3-[1-[3-(2-methylphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-2-3-5-12(11)6-7-14(19)17-8-13(9-17)18-15(20)10-22-16(18)21/h2-5,13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZCUXRTEGCOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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